Home > Products > Screening Compounds P67106 > 7,8-dimethyl-1-phenyl-3-(3-pyridylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
7,8-dimethyl-1-phenyl-3-(3-pyridylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one -

7,8-dimethyl-1-phenyl-3-(3-pyridylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Catalog Number: EVT-6148832
CAS Number:
Molecular Formula: C20H21N5O
Molecular Weight: 347.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

7,8-dimethyl-1-phenyl-3-(3-pyridylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a complex organic compound that belongs to the class of pyrimidine derivatives. It is characterized by a multi-ring structure that includes pyrimidine and triazine moieties. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a cyclin-dependent kinase (CDK) inhibitor, making it relevant in cancer research and treatment strategies.

Source

The compound has been referenced in various patents and scientific literature, highlighting its synthesis and applications. Notably, a patent (US8598197B2) details its use as a CDK inhibitor, indicating its therapeutic potential in oncology .

Classification

This compound can be classified under heterocyclic compounds due to the presence of nitrogen atoms in its ring structure. It is specifically categorized as a pyrimidine derivative, which is crucial for its biological activity.

Synthesis Analysis

Methods

The synthesis of 7,8-dimethyl-1-phenyl-3-(3-pyridylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves several steps:

  1. Formation of the Pyrimidine Ring: The initial step usually involves the condensation of appropriate amines with carbonyl compounds to form the pyrimidine core.
  2. Addition of Substituents: Subsequent reactions introduce the phenyl and pyridylmethyl groups through electrophilic aromatic substitution or similar methods.
  3. Cyclization: The final cyclization step is crucial for forming the triazine structure within the compound.

Technical details regarding specific reagents and conditions are often proprietary or found in specialized literature .

Molecular Structure Analysis

Structure

The molecular structure of 7,8-dimethyl-1-phenyl-3-(3-pyridylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one can be represented as follows:

  • Molecular Formula: C19H22N4O
  • Molecular Weight: Approximately 318.41 g/mol
  • Structural Features:
    • Multiple heteroatoms (nitrogen)
    • A fused ring system involving pyrimidine and triazine
    • Substituents that enhance solubility and biological activity

Data

The compound's structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which confirm its molecular integrity and purity.

Chemical Reactions Analysis

Reactions

The chemical reactivity of this compound primarily revolves around its functional groups:

  1. Nucleophilic Substitution: The nitrogen atoms in the pyrimidine and triazine rings can participate in nucleophilic substitution reactions.
  2. Electrophilic Aromatic Substitution: The phenyl group can undergo electrophilic substitution reactions under appropriate conditions.
  3. Rearrangements: The compound may also undergo rearrangements under specific conditions to yield various derivatives.

These reactions are significant for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties .

Mechanism of Action

Process

The mechanism of action for 7,8-dimethyl-1-phenyl-3-(3-pyridylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one as a CDK inhibitor involves:

  1. Binding to CDK Enzymes: The compound binds to the ATP-binding site of cyclin-dependent kinases.
  2. Inhibition of Cell Cycle Progression: By inhibiting these enzymes, the compound disrupts cell cycle progression in cancer cells.
  3. Induction of Apoptosis: This inhibition can lead to increased apoptosis in rapidly dividing cells.

Data from studies indicate that such inhibitors can effectively reduce tumor growth in various cancer models .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and ethanol; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong acids or bases; sensitive to light.

Relevant analytical techniques include High Performance Liquid Chromatography (HPLC) for purity assessment and stability studies .

Applications

Scientific Uses

7,8-dimethyl-1-phenyl-3-(3-pyridylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one has several applications in scientific research:

  1. Cancer Research: As a CDK inhibitor, it plays a role in studying cell cycle regulation and potential cancer therapies.
  2. Pharmacological Studies: Used to explore mechanisms of action for kinase inhibitors and their effects on cellular processes.
  3. Drug Development: Serves as a lead compound for developing new therapeutic agents targeting similar pathways.

Properties

Product Name

7,8-dimethyl-1-phenyl-3-(3-pyridylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

IUPAC Name

7,8-dimethyl-1-phenyl-3-(pyridin-3-ylmethyl)-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

Molecular Formula

C20H21N5O

Molecular Weight

347.4 g/mol

InChI

InChI=1S/C20H21N5O/c1-15-16(2)22-20-24(18-8-4-3-5-9-18)13-23(14-25(20)19(15)26)12-17-7-6-10-21-11-17/h3-11H,12-14H2,1-2H3

InChI Key

LCVRFIRAPZSKKW-UHFFFAOYSA-N

SMILES

CC1=C(N=C2N(CN(CN2C1=O)CC3=CN=CC=C3)C4=CC=CC=C4)C

Canonical SMILES

CC1=C(N=C2N(CN(CN2C1=O)CC3=CN=CC=C3)C4=CC=CC=C4)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.